Spiraline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5R,8R,9S,19R)-4,5,9-trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO9/c1-11(2)21(28)13(5)31-18(25)17(24)22(29,12(3)4)20(27)32-15-7-9-23-8-6-14(16(15)23)10-30-19(21)26/h6,11-13,15-17,24,28-29H,7-10H2,1-5H3/t13-,15-,16-,17+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUMEODPCRJUBC-JLWRCLLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C(C(=O)O1)O)(C(C)C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@]([C@H](C(=O)O1)O)(C(C)C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227915 | |
| Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-25-3 | |
| Record name | Spiraline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077156253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E19XR233QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Identification, and Structural Elucidation Methodologies for Spirulina Derived Bioactive Compounds
Spectroscopic and Analytical Techniques for Structural Characterization (focus on methodology, not basic properties)
Mass Spectrometry (MS) in Compound Identification
Mass Spectrometry (MS), particularly coupled techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), plays a pivotal role in identifying bioactive compounds derived from Spirulina. This technique allows for the separation of complex mixtures and the subsequent identification of individual components based on their mass-to-charge ratio and fragmentation patterns.
Detailed research findings have demonstrated the utility of LC-MS/MS in identifying a range of compounds from Spirulina extracts. For instance, studies have successfully identified 7-hydroxycoumarin derivatives, hinokinin, valeric acid, and α-linolenic acid as main compounds in Spirulina liquid extracts nih.govresearchgate.netdntb.gov.uadntb.gov.ua. These compounds were found to target specific proteins, such as ERK1/2 MAPK, PI3K-protein kinase B (AKT), and the epidermal growth factor receptor (EGFR), suggesting their potential biological activities nih.govresearchgate.net. Furthermore, LC-MS/MS has been employed to define chemical markers for the anti-inflammatory activity of Spirulina supplements, identifying specific carotenoids, flavonoids, and lipids nih.gov. The technique involves high-resolution LC-MS/MS with specific mobile phases and gradient elution profiles to achieve effective separation and detection of these compounds nih.govmdpi.com. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for profiling primary and secondary metabolites, including fatty acids, in Spirulina mdpi.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of isolated bioactive compounds from Spirulina. This technique provides detailed information about the connectivity of atoms within a molecule, including the types of protons and carbons present and their spatial arrangements.
NMR spectroscopy, including 1H NMR and 13C NMR, has been extensively used to elucidate the structures of various Spirulina-derived metabolites. For example, NMR has been crucial in identifying and confirming the structures of norisoprenoids, such as 3-hydroxy-β-ionone and loliolide, isolated from Spirulina platensis mdpi.com. It has also been applied to characterize the structure of phycocyanin, a prominent pigment in Spirulina, and to understand molecular interactions of secondary metabolites nih.govulpgc.es. Studies on Spirulina platensis polysaccharides have utilized 1H NMR, 13C NMR, and 2D NMR analyses (e.g., HSQC) to determine the types of glucose residues and their anomeric configurations, providing insights into the polysaccharide structure acs.org.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in Spirulina-derived compounds and whole biomass. FTIR spectra provide a unique "fingerprint" that corresponds to the vibrational modes of different chemical bonds within a molecule.
FTIR spectroscopy has confirmed the presence of various functional groups in Spirulina fusiformis, including protein, lipid, carbohydrate, aliphatic (C-H), carbonyl (esters and acid), carbonyl Beta-Unsaturated Ketone amide (C=N), ester, symmetric C-H stretching vibration, halogen compounds (C-Cl), and iodo compounds (C-I) plantsjournal.com. In Spirulina platensis, FTIR analysis has revealed characteristic absorption bands corresponding to -OH and -NH groups (around 3290-3424 cm⁻¹), C-H stretching vibrations (around 2920-2958 cm⁻¹), and carbonyl (C=O) groups (around 1642-1729 cm⁻¹) jetir.orgdergipark.org.trresearchgate.netscispace.comnih.gov. These signals are typically attributed to functional groups found in proteins, lipids, and carbohydrates, which are major components of Spirulina dergipark.org.tr. The technique is also used to identify specific pigments like phycocyanin by their characteristic spectral features jetir.orgdavidpublisher.com.
X-ray Diffraction (XRD) for Crystalline Structure
XRD analysis of Spirulina biomass typically shows distinct peaks, for example, around 2θ of 10° and 20°, which are attributed to crystalline and/or stereo complex crystals within the protein structure, reflecting α-helix and β-sheet structures researchgate.net. Studies have also used XRD to characterize the crystalline phases of components like phycocyanin isolated from Spirulina platensis, with crystals diffracting at specific resolutions nih.gov. Furthermore, XRD is applied in the characterization of nanoparticles synthesized using Spirulina extracts, confirming the successful formation of crystalline nanoparticles with distinct diffraction peaks nih.govijzab.com.
Chemoinformatic Approaches for Compound Identification and Database Integration
Chemoinformatic approaches leverage computational tools and databases to facilitate the identification, characterization, and integration of data for bioactive compounds. These methods complement experimental techniques by providing predictive insights and enabling large-scale data analysis.
Network pharmacology and in silico assessments are increasingly used to explore the diverse applications and potential targets of Spirulina-derived compounds nih.govnih.gov. For instance, network analysis and molecular docking have been employed to indicate significant binding affinities between Spirulina compounds, such as 7-hydroxycoumarin derivatives, hinokinin, valeric acid, and α-linolenic acid, and target proteins like ERK1/2 MAPK, PI3K-AKT, and EGFR nih.gov. In metabolomics, techniques like molecular networking and multivariate data analyses, such as Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), assist in the quality control and comparison of metabolite profiles in Spirulina and other microalgae nih.govnih.gov. These computational methods aid in understanding the pharmacological profiles and guiding future research directions for Spirulina bioactive compounds nih.gov.
Compound Names and PubChem CIDs
Biosynthesis and Metabolic Pathways of Spirulina Derived Bioactive Compounds
Phycocyanin Biosynthesis Pathways
Phycocyanin, a prominent pigment-protein complex in Spirulina, is synthesized through a multi-step process involving the coordinated action of several genes and enzymes. This pathway is crucial for the production of both the protein scaffold (apophycocyanin) and the light-harvesting chromophore (phycocyanobilin).
The formation of phycocyanobilin, the blue chromophore covalently attached to the phycocyanin protein, is a critical step in the biosynthesis of the functional pigment. This process begins with the ubiquitous molecule heme. wikipedia.org The synthesis of phycocyanobilin from heme is a two-step enzymatic process. nih.gov First, heme is oxidized by the enzyme heme oxygenase (HO) to produce biliverdin (B22007) IXα. nih.gov Subsequently, the enzyme phycocyanobilin:ferredoxin oxidoreductase (PcyA) reduces biliverdin IXα to form 3Z-phycocyanobilin. nih.gov
The assembly of the final phycocyanin molecule involves the attachment of the phycocyanobilin chromophore to the apophycocyanin protein subunits (α and β). This attachment is facilitated by specific lyase enzymes. wikipedia.org The expression of the genes encoding the phycocyanin subunits and the associated linker proteins is subject to regulation by environmental factors, most notably light intensity. scispace.com For instance, in Spirulina platensis, changes in light conditions can lead to alterations in the transcription of phycobiliprotein genes, affecting the size and composition of the light-harvesting phycobilisomes. scispace.com Under high light conditions, a 33 kDa linker polypeptide can disappear, leading to smaller phycobilisomes. scispace.com
| Enzyme | Function in Phycocyanobilin Biosynthesis |
| Heme oxygenase (HO) | Catalyzes the oxidation of heme to biliverdin IXα. nih.gov |
| Phycocyanobilin:ferredoxin oxidoreductase (PcyA) | Catalyzes the reduction of biliverdin IXα to phycocyanobilin. nih.gov |
| Phycocyanobilin lyase | Attaches phycocyanobilin to the apophycocyanin subunits. wikipedia.org |
To overcome the limitations of natural production, researchers have explored the use of heterologous expression systems for the production of phycocyanin. These systems involve the transfer of the genetic machinery for phycocyanin synthesis from Spirulina into more easily cultivable organisms like Escherichia coli and yeast. mdpi.comnih.gov
The heterologous production of functional phycocyanin is a complex undertaking as it requires the expression of not only the α and β subunits of the apoprotein but also the enzymes necessary for the synthesis and attachment of the phycocyanobilin chromophore. mdpi.com Successful strategies have involved the construction of plasmids containing the genes for both the apophycocyanin subunits (cpcA and cpcB) and the enzymes of the phycocyanobilin synthesis pathway (ho1 and pcyA). mdpi.com
Researchers have developed both two-plasmid and single-plasmid expression systems to produce recombinant phycocyanin subunits in E. coli. mdpi.com These recombinant proteins have been shown to exhibit the characteristic fluorescence of native phycocyanin, with emission maxima around 640 nm. mdpi.comfrontiersin.orgnih.gov The promoter from the Spirulina platensis phycocyanin operon has been shown to be functional in E. coli, indicating a degree of conservation in the transcriptional machinery between these organisms. researchgate.net The use of heterologous systems offers a promising avenue for the large-scale production of phycocyanin for various applications. frontiersin.orgnih.gov
| Host Organism | Key Genes Expressed | Outcome |
| Escherichia coli | cpcB (β-subunit), cpcS, ho1, pcyA | Biosynthesis of fluorescent phycocyanin β subunit. mdpi.com |
| Escherichia coli | gfp under the control of S. platensis PC promoter | Efficient expression of the reporter protein, demonstrating promoter activity. researchgate.net |
| Saccharomyces cerevisiae | desD (Spirulina Δ6-desaturase) | Functional expression of the enzyme and production of GLA. nih.gov |
Sulfolipid Biosynthesis Pathways and Genetic Screening
Spirulina is a source of sulfolipids, a class of sulfur-containing glycerolipids. nih.govkoreascience.kr The biosynthesis of these compounds in photosynthetic organisms is primarily mediated by two key enzymes: UDP-sulfoquinovose synthase (encoded by the sqdB gene) and sulfolipid synthase (encoded by the sqdX gene). koreascience.krnih.gov
Genetic screening of various Spirulina strains has confirmed the presence of homologs of the sqdB and sqdX genes. nih.govkoreascience.kr This indicates that these strains possess the genetic capacity for sulfolipid biosynthesis. The pathway involves the synthesis of UDP-sulfoquinovose from UDP-glucose and sulfite, followed by the transfer of the sulfoquinovose moiety to a diacylglycerol backbone. researchgate.net In some organisms, the synthesis of sulfolipids is known to be important under specific environmental conditions, such as phosphate (B84403) limitation. nih.gov
A study screening five different Spirulina strains sourced from various locations identified homologs of sqdB and sqdX in four of the strains: Spirulina (Jiangmen), Spirulina sp., S. platensis, and Spirulina seawater. nih.govkoreascience.kr This genetic evidence points to a conserved pathway for sulfolipid production within the genus.
Fatty Acid Biosynthesis and Desaturation Mechanisms (e.g., gamma-linolenic acid biosynthesis via delta-6-desaturase)
Spirulina is well-known for its content of polyunsaturated fatty acids, particularly gamma-linolenic acid (GLA). biotechrep.irbiotechrep.ir GLA is an omega-6 fatty acid that is synthesized from linoleic acid through the action of the enzyme delta-6-desaturase. biotechrep.ir This enzymatic step is considered the rate-limiting step in the conversion of linoleic acid to arachidonic acid in vivo. biotechrep.ir
The delta-6-desaturase from Spirulina, encoded by the desD gene, has been successfully isolated and expressed in heterologous systems, including transgenic plants and yeast. nih.govnih.gov This demonstrates the functionality of the cyanobacterial enzyme in eukaryotic organisms and opens up possibilities for the biotechnological production of GLA. nih.gov In Spirulina platensis, the absence of a Δ15 desaturase enzyme means that the alpha isomer of linolenic acid is not synthesized, which simplifies the purification of GLA. nanobioletters.com
The acyl-lipid desaturases in Spirulina are membrane-bound enzymes located in the thylakoid and plasma membranes. nih.gov The delta-6-desaturase requires an electron donor for its activity. While in cyanobacteria, ferredoxin is thought to serve this role, studies in yeast suggest that cytochrome b5 can act as a complementary cofactor. nih.gov
| Enzyme | Substrate | Product | Significance |
| Delta-6-desaturase | Linoleic acid | Gamma-linolenic acid (GLA) | Key enzyme in the biosynthesis of this nutritionally important fatty acid. biotechrep.ir |
The lipid composition and fatty acid profile of Spirulina are not static but are influenced by various environmental factors, including temperature, salinity, light intensity, and nutrient availability. researchgate.netnih.govresearchgate.netscitechnol.com
Studies have shown that growth temperature can affect the lipid composition of Spirulina platensis. nih.gov For example, the synthesis of sulfoquinovosyldiacylglycerol (SQDG) is stimulated at lower temperatures. nih.gov Furthermore, lower growth temperatures can lead to an increased proportion of eukaryotic-type lipids and enhanced desaturation of C18 fatty acids, resulting in a significant increase in the proportion of gamma-linolenic acid. nih.gov
Salinity is another critical factor. Increased salinity has been shown to lead to an increase in the lipid content of Spirulina platensis. researchgate.net Optimal conditions for lipid accumulation have been identified as a salinity of 2 M, a pH greater than 7, a nitrate (B79036) concentration of 0.25 g/L, a light intensity of 5000 lux, and a temperature of 30°C. researchgate.net These findings highlight the potential to manipulate cultivation conditions to enhance the production of desired fatty acids.
Flavonoid and Phenolic Compound Biosynthesis Routes
Spirulina has been shown to produce a variety of phenolic compounds, including phenolic acids and flavonoids. researchgate.netacademicjournals.org The biosynthesis of these compounds in microalgae is thought to follow pathways similar to those in higher plants, originating from the phenylpropanoid pathway. academicjournals.orgnih.gov
This pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Cinnamic acid can then be converted through a series of reactions to p-coumaric acid, a precursor for flavonoid synthesis. researchgate.netacademicjournals.org The enzyme chalcone (B49325) synthase (CHS) plays a central role in the flavonoid pathway, catalyzing the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, which is a precursor to a wide array of flavonoids. nih.govnih.gov
The production of phenolic compounds in Spirulina maxima can be influenced by the composition of the growth medium. academicjournals.org Supplementation of the medium with nitrogen (in the form of NaNO3) and L-phenylalanine has been shown to increase the biomass and the content of total phenolics and flavonoids. academicjournals.org This suggests that the biosynthesis of these compounds is responsive to the availability of precursors and essential nutrients. HPLC analysis of Spirulina extracts has revealed the presence of various phenolic acids and flavonoids, including gallic acid, chlorogenic acid, and cinnamic acid. academicjournals.org
Based on a thorough review of scientific literature, the chemical compound "Spiraline" is not a known metabolite produced by the cyanobacterium Spirulina. The user's request to generate an article focused on the biosynthesis and metabolic pathways of this compound in Spirulina is based on a factually incorrect premise.
Current scientific data identifies this compound as a pyrrolizidine (B1209537) alkaloid, a class of compounds naturally occurring in certain plant species. It is not associated with the biochemistry of Spirulina.
Scientific Profile of this compound:
Chemical Name: (3R,4R,7R,8S,11a1R,16aR)-3,4,8-trihydroxy-3,8-diisopropyl-7-methyl-3,4,11,11a1,13,15,16,16a-octahydro-7H- medkoo.comagriculturejournals.czresearchgate.nettrioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione medkoo.com.
CAS Number: 77156-25-3 medkoo.comncats.io.
Chemical Formula: C22H33NO9 medkoo.comnih.govnih.gov.
Natural Source: Documented as isolated from plants of the Parsonsia genus, such as Parsonsia heterophylla A. Cunn and Parsonsia alboflavescens nih.govchemfaces.com. It is not found in the cyanobacterium Spirulina.
Given that this compound is not a compound derived from Spirulina, it is not possible to generate a scientifically accurate article on its biosynthesis, metabolic pathways, or related multi-omics analysis within Spirulina. The metabolic machinery for producing this complex alkaloid does not exist in this cyanobacterium.
Therefore, the requested article outline cannot be fulfilled.
Bioactive Compounds Actually Produced by Spirulina
While "this compound" is not produced by Spirulina, this microalga is a rich source of other valuable bioactive compounds. Research into the biosynthesis and metabolic pathways of these compounds is an active field. Key examples include:
Phycocyanin: A major pigment-protein complex with potent antioxidant and anti-inflammatory properties. Its biosynthesis is intricately linked to the photosynthetic apparatus of Spirulina nih.govmdpi.com.
Polysaccharides: Spirulina produces sulfated polysaccharides that have shown immunomodulatory and antiviral activities nih.govmdpi.com.
Fatty Acids: It is a source of polyunsaturated fatty acids (PUFAs), including gamma-linolenic acid (GLA), which are synthesized through specific desaturase and elongase enzyme pathways agriculturejournals.czmdpi.com.
Investigation into the metabolic pathways of these genuine Spirulina compounds often involves the methodologies mentioned in the user's outline, such as multi-omics data integration and flux balance analysis, to understand and enhance their production nih.gov.
Should the user wish to proceed with an article on a genuine bioactive compound from Spirulina, a revised subject would be necessary.
Mechanisms of Biological Activity of Spirulina Bioactive Compounds in Vitro and Animal Models Only
Cellular and Molecular Targets Identification
In vitro and animal studies have identified several key cellular and molecular targets for the bioactive compounds found in Spirulina. These compounds interact with specific proteins, inhibit enzymes, and modulate critical signaling pathways involved in cell regulation.
Receptor Binding and Ligand-Protein Interactions (e.g., EGFR, PI3K/AKT, ERK1/2 MAPK)
Bioactive compounds within Spirulina extracts have been shown to target crucial proteins involved in cell signaling cascades. researchgate.net Studies combining network analysis and molecular docking have indicated a significant binding affinity between Spirulina components and key proteins such as the epidermal growth factor receptor (EGFR), PI3K-protein kinase B (AKT), and ERK1/2 MAPK. researchgate.netnih.gov This interaction was further substantiated by Western blot analysis in animal models, which revealed that the administration of a Spirulina extract led to decreased protein levels of phosphorylated EGFR (p-EGFR), p-ERK1/2, and p-AKT. researchgate.netnih.gov These findings suggest that compounds in Spirulina can directly interact with these receptors and kinases, initiating a cascade of downstream effects.
Table 1: Interaction of Spirulina Bioactive Compounds with Protein Targets
| Target Protein | Observed Effect | Model System |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Decreased phosphorylation | Animal Model |
| PI3K/AKT | Decreased phosphorylation of AKT | Animal Model |
Enzyme Inhibition and Modulation (e.g., COX-2, acetylcholinesterase, H+-translocating FoF1-ATPase)
The bioactive constituents of Spirulina have demonstrated the ability to modulate the activity of specific enzymes. In studies using the HT-22 mouse hippocampal cell line, a 70% ethanol (B145695) extract of Spirulina maxima (SM70EE) was shown to suppress acetylcholinesterase (AChE) activity, an enzyme critical for breaking down the neurotransmitter acetylcholine. researchgate.netnih.gov Furthermore, research has indicated that the activation of EGFR and subsequent signaling pathways like PI3K/Akt and MAPKs can lead to the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. By inhibiting these upstream pathways, Spirulina compounds can indirectly modulate COX-2 activity.
While the outline includes H+-translocating FoF1-ATPase, extensive searches of scientific literature did not yield specific in vitro or animal studies detailing the direct inhibition or modulation of this particular enzyme by Spirulina or its isolated compounds.
Signaling Pathway Modulation (e.g., EGFR/MAPK, PI3K/AKT, BDNF/CREB)
Spirulina's bioactive compounds are potent modulators of intracellular signaling pathways that govern cell fate. By binding to receptors like EGFR, these compounds can inhibit the EGFR/MAPK and PI3K/AKT signaling pathways. researchgate.netnih.gov This modulation is a key mechanism behind Spirulina's observed effects on cell proliferation and survival in cancer models. researchgate.net
In addition to cancer-related pathways, Spirulina extracts have been shown to influence neuroprotective signaling cascades. In vitro studies on HT-22 neuronal cells and corresponding in vivo mouse models demonstrated that Spirulina extract could enhance the brain-derived neurotrophic factor (BDNF)/cyclic AMP-responsive element-binding protein (CREB) signaling pathway. researchgate.netnih.gov The extract markedly increased the expression of phosphorylated TrkB (p-TrkB), phosphorylated CREB (p-CREB), and BDNF itself, which are crucial for neuronal survival and protection against neurotoxicity. nih.govmdpi.com
Cellular Response Mechanisms
The interaction of Spirulina's compounds with molecular targets triggers a range of cellular responses. These include the direct regulation of cell division and programmed cell death, as well as the modulation of cellular defense systems against oxidative damage.
Regulation of Cell Proliferation and Apoptosis (e.g., MCF-7 cells, IEC-6 cells)
In vitro studies on the human breast adenocarcinoma cell line, MCF-7, have shown that Spirulina extract can suppress cell growth. researchgate.netnih.gov The mechanism involves the disruption of the G2/M phase of the cell cycle and the induction of programmed cell death, or apoptosis. researchgate.net This pro-apoptotic effect is achieved by enhancing the intrinsic apoptosis pathway, which is characterized by the upregulation of pro-apoptotic proteins such as Bax, cytochrome c, caspase-7, caspase-8, and caspase-9, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov
In the context of intestinal cells, studies on the human colon cancer cell line Caco-2 have also demonstrated Spirulina's anti-proliferative and pro-apoptotic effects. nih.gov Spirulina platensis filtrates were found to decrease the proliferative capacity of Caco-2 cells. nih.gov Furthermore, aqueous extracts of Spirulina showed a cytoprotective effect, improving the viability of Caco-2 cells that were challenged with inflammatory agents and lipid micelles. mdpi.com
Table 2: Effect of Spirulina on Cell Proliferation and Apoptosis in Vitro
| Cell Line | Cellular Response | Key Molecular Changes |
|---|---|---|
| MCF-7 (Breast Cancer) | Inhibition of proliferation, Induction of apoptosis | Disruption of G2/M cell cycle phase, Upregulation of Bax and Caspases, Downregulation of Bcl-2 |
Modulation of Oxidative Stress Responses (e.g., antioxidant enzyme upregulation, ROS scavenging)
Spirulina compounds play a dual role in modulating oxidative stress. In an animal model of chemically-induced mammary carcinogenesis, Spirulina administration boosted antioxidant activity. researchgate.net This was demonstrated by a significant increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial for scavenging harmful reactive oxygen species (ROS). researchgate.netnih.gov This antioxidant effect was also associated with a decrease in markers of oxidative damage, such as malonaldehyde (MDA) and protein carbonyl. researchgate.net
Conversely, in the MCF-7 cancer cell line, Spirulina treatment was found to induce an accumulation of ROS. researchgate.netnih.gov In this context, the increase in intracellular ROS acts as a trigger for the intrinsic apoptotic pathway, contributing to the death of cancer cells. This highlights how Spirulina can modulate oxidative stress responses differently depending on the biological context, either protecting normal cells from oxidative damage or leveraging oxidative stress to eliminate cancerous cells. Aqueous extracts of Spirulina have also been shown to protect mouse fibroblast cells (3T3) from apoptotic cell death induced by free radicals. nih.gov
Anti-Inflammatory Mechanisms at the Cellular Level
Bioactive compounds derived from Spirulina have demonstrated significant anti-inflammatory properties in various in vitro models. These effects are primarily achieved through the inhibition of key inflammatory mediators and pathways. Studies on cell lines such as Caco-2 intestinal cells and BV-2 microglial cells have shown that Spirulina extracts can prevent the lipopolysaccharide (LPS)-induced up-regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This inhibition, in turn, reduces the production of nitric oxide (NO), a potent inflammatory molecule. semanticscholar.org
Furthermore, Spirulina extracts and their active components, like phycocyanin, effectively suppress the formation and release of pro-inflammatory cytokines. nih.gov In cytokine-mediated inflammatory models using RINm5F rat insulinoma cells, Spirulina extract significantly attenuated cytotoxicity by preventing NO production through the inhibition of cytokine-activated iNOS synthesis. semanticscholar.org Research has also documented a marked downregulation of serum proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in cellular models. ekb.egresearchgate.net This suppression of inflammatory markers highlights the potential of Spirulina's compounds to modulate inflammatory responses at the cellular level, primarily by targeting the NF-κB signaling pathway. nih.govresearchgate.net
Table 1: In Vitro Anti-Inflammatory Effects of Spirulina Compounds
| Cell Line | Inducing Agent | Spirulina Component | Key Findings | Citation |
|---|---|---|---|---|
| Caco-2, BV-2 | Lipopolysaccharide (LPS) | Spirulina Aqueous Extract, Phycocyanin | Inhibition of iNOS, COX-2, TNF-α, and IL-6 up-regulation. | nih.gov |
| RINm5F | Interleukin-1β (IL-1β), Interferon-gamma (IFN-γ) | Spirulina Extract | Attenuated cytotoxicity by inhibiting iNOS synthesis and NO production. | semanticscholar.org |
Immunomodulatory Effects on Specific Cell Types
Spirulina exhibits immunomodulatory activities by directly influencing the function of specific immune cells. In vitro studies using human peripheral blood have shown that Spirulina fusiformis can decrease T-lymphocyte proliferation induced by phytohaemagglutinin in a concentration-dependent manner, suggesting an immunosuppressive effect. nih.gov Conversely, other research highlights a positive influence on the activation process of human lymphocytes. researchgate.net
Polysaccharides isolated from Spirulina platensis (PSPs) have been found to stimulate the proliferation of spleen lymphocytes and RAW 264.7 macrophage cells in vitro. nih.gov This immunostimulatory effect is associated with an increase in the secretion of cytokines like TNF-α, IL-10, and IFN-γ. nih.gov The bioactive compounds in Spirulina, particularly phycocyanobilin (PCB), have been linked to these immunomodulatory effects. nih.gov These findings indicate that Spirulina's impact on the immune system is complex, potentially exerting both immunosuppressive and immunostimulatory effects depending on the specific compound and context. nih.govresearchgate.net
Table 2: Immunomodulatory Effects of Spirulina on Specific Cell Types (In Vitro)
| Cell Type | Spirulina Component/Extract | Observed Effect | Citation |
|---|---|---|---|
| Human T-Lymphocytes | Spirulina fusiformis extract | Decreased mitogen-induced proliferation. | nih.gov |
| Human Lymphocytes | Spirulina (general) | Positive influence on the activation process. | researchgate.net |
| Mouse Spleen Lymphocytes | Spirulina platensis Polysaccharides (PSPs) | Stimulated proliferation. | nih.gov |
Effects on Cellular Metabolism
At the cellular level, compounds from Spirulina influence pathways related to glucose and lipid metabolism. In models of the intestinal epithelium using Caco-2 cells, Spirulina aqueous extract demonstrated protective effects against disruptions induced by lipid micelles. nih.gov This suggests an ability to modulate lipid absorption and maintain the integrity of the intestinal barrier, which is crucial for metabolic homeostasis. nih.gov Spirulina's rich content of phenolic compounds, such as chlorogenic acid and syringic acid, contributes to its regulatory effects on lipid and oxidative stress metabolism. nih.gov
Mechanistic Studies in Animal Models
In Vivo Investigations of Molecular Pathways
In animal models, Spirulina has been shown to modulate molecular pathways involved in carcinogenesis. Specifically, in the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary gland carcinogenesis model in rats, Spirulina treatment has demonstrated chemo-preventive abilities. ekb.eg DMBA is known to induce mammary tumors by activating oncogenic signaling pathways, including the aryl hydrocarbon receptor (AhR), Wnt, and NF-κB pathways, leading to elevated expression of c-myc and cyclin D1. researchgate.netmdpi.com
Spirulina administration counteracts these effects by inhibiting cell proliferation markers like Ki-67 and estrogen receptor alpha. ekb.eg It appears to induce apoptosis through the p53-Bcl-2-Bax pathway. ekb.eg The active component phycocyanin has been observed to induce apoptosis in cancer cells by dysregulating the PI3/Akt/mTOR signaling pathway. ekb.eg Furthermore, DMBA is known to cause specific mutations in the HRas proto-oncogene, activating the MAPK signaling pathway, a mechanism that Spirulina's antioxidant and anti-inflammatory properties may help to mitigate. nih.govresearchgate.net
Table 3: Modulation of Carcinogenesis Pathways by Spirulina in DMBA-Induced Animal Models
| Pathway/Marker | Effect of DMBA | Effect of Spirulina Treatment | Citation |
|---|---|---|---|
| NF-κB, Wnt, AhR | Activation | Inhibition of downstream effects | ekb.egresearchgate.net |
| Ki-67, Cyclin D1 | Increased Expression | Inhibition/Downregulation | ekb.egmdpi.com |
| p53-Bcl-2-Bax | - | Induction of Apoptosis | ekb.eg |
| PI3/Akt/mTOR | - | Dysregulation (by Phycocyanin) | ekb.eg |
Neuroprotective Mechanism Research in Animal Models
Spirulina extracts have shown significant neuroprotective effects in animal models of chemically induced neurotoxicity and cognitive deficits. In a trimethyltin (B158744) (TMT)-induced neurotoxicity model, which causes neuronal damage and apoptosis in the hippocampus, a 70% ethanol extract of Spirulina maxima (SM70EE) demonstrated protective capabilities. semanticscholar.org The mechanism involves the promotion of the brain-derived neurotrophic factor (BDNF)/cyclic AMP-responsive element-binding protein (CREB) signaling pathway. semanticscholar.org TMT-induced neurotoxicity is also associated with oxidative stress and mitochondrial dysfunction, which Spirulina's antioxidant properties help to counter. semanticscholar.orgnih.gov
Similarly, in scopolamine-induced cognitive deficit models, Spirulina extract was found to prevent memory impairment. semanticscholar.org Scopolamine acts as a muscarinic receptor antagonist, disrupting the cholinergic system and leading to cognitive dysfunction akin to that seen in Alzheimer's disease. nih.govnmuofficial.com The neuroprotective effect of the Spirulina extract in this model was linked to the suppression of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. semanticscholar.org These findings suggest that Spirulina's bioactive compounds can ameliorate neurotoxicity through multiple mechanisms, including the activation of neuroprotective signaling pathways and inhibition of neurochemical degradation. semanticscholar.org
Table 4: Neuroprotective Mechanisms of Spirulina in Animal Models
| Model | Neurotoxin | Key Mechanism of Spirulina | Outcome | Citation |
|---|---|---|---|---|
| Neurotoxicity | Trimethyltin (TMT) | Promotion of BDNF/CREB signaling pathway activation. | Prevention of neurotoxicity. | semanticscholar.org |
Microbiota Modulation and Intestinal Homeostasis in Model Organisms
The interaction between the host immune system and gut microbiota is crucial for maintaining intestinal homeostasis. nih.govnih.gov Studies in animal models suggest that Spirulina can positively modulate this relationship. The gut microbiota plays a critical role in the development and regulation of the host's innate and adaptive immune systems. nih.govresearchgate.net An imbalance, or dysbiosis, can compromise the intestinal barrier and lead to chronic inflammation. nih.gov
Structure Activity Relationship Sar Studies of Spirulina Bioactive Compounds and Synthesized Derivatives
Computational Approaches in SAR Analysis (e.g., QSAR, molecular docking)
Computational methods are pivotal in modern drug discovery and the analysis of bioactive compounds, providing rapid and cost-effective means to predict the biological activity of molecules and understand their interactions with therapeutic targets. For Spirulina's bioactive compounds, Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two key in silico techniques being employed.
Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a compound and its biological activity. A recent study utilized QSAR to evaluate the safety profile of phycocyanin and its metabolites. This analysis revealed a favorable safety profile for the parent phycocyanin structure, with most of its metabolites showing no binding to DNA or proteins, which is a crucial aspect in the early stages of drug development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between Spirulina's bioactive compounds and their protein targets. For instance, molecular docking studies have been conducted to investigate the binding of phycocyanin, polysaccharides like Ca-Spirulan, and phenolic compounds such as caffeic acid and ferulic acid with key regulators of cellular senescence, Tumor Necrosis Factor-alpha (TNF-α) and p21. phcogj.com These studies revealed that phycocyanin exhibits a strong binding affinity to both TNF-α and p21, primarily through hydrogen bonds and hydrophobic interactions. phcogj.com
Another study focused on the potential of Spirulina components to act as inhibitors of human aldose reductase (hAR), an enzyme implicated in cataract development. umlub.pl Through molecular docking, a compound identified as Dubamine from a methanol (B129727) fraction of Spirulina platensis showed the highest binding affinity to hAR, suggesting its potential as an anti-cataract agent. umlub.pl
Furthermore, the bioactive chromophore of phycocyanin, phycocyanobilin (PCB), has been the subject of molecular docking analysis to explore its interactions with various therapeutic targets. One in silico study demonstrated a strong binding affinity of PCB with human superoxide (B77818) dismutase (SOD) and NADPH oxidase, and a good binding affinity towards cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), supporting its potent antioxidant and anti-inflammatory properties. nih.gov Computational predictions have also identified two high-affinity binding sites for phycocyanobilin on human serum albumin, which are identical to the binding sites for bilirubin, suggesting a potential for competitive binding. rsc.org
In the realm of neurodegenerative diseases, components of Spirulina have been screened for their anti-Parkinson's and anti-Alzheimer's activity using molecular docking against targets like parkin E3 ligase and human monoamine oxidase B (MAO-B). nih.gov Additionally, peptides derived from Spirulina have been identified through in silico digestion of proteins, and their potential as markers for the presence of Spirulina in foodstuffs has been evaluated. nih.gov
The following interactive table summarizes key findings from molecular docking studies on Spirulina's bioactive compounds.
| Bioactive Compound | Target Protein | Key Findings |
| Phycocyanin, Ca-Spirulan, Phenolic Acids | TNF-α, p21 | Phycocyanin showed strong binding affinity, suggesting a role in mitigating cellular senescence. phcogj.com |
| Dubamine (from S. platensis) | Human Aldose Reductase (hAR) | High binding affinity suggests potential as an anti-cataract agent. umlub.pl |
| Phycocyanobilin (PCB) | SOD, NADPH oxidase, COX-2, iNOS | Strong to good binding affinities support its antioxidant and anti-inflammatory effects. nih.gov |
| Spirulina Components | Parkin E3 Ligase, MAO-B | Investigated for potential anti-Parkinson's and anti-Alzheimer's activity. nih.gov |
| Monosaccharides of Spirulina Polysaccharide | Galectin-3 | Binding affinity suggests a role in modulating gastric cancer cell growth. researchgate.net |
Design and Synthesis of Bioactive Analogs for Enhanced Mechanistic Efficacy
Building upon the insights gained from computational studies, researchers are actively engaged in the design and synthesis of novel analogs of Spirulina's bioactive compounds to enhance their therapeutic properties. This involves chemical modifications of the natural compounds to improve their stability, bioavailability, and target specificity.
A notable example is the chemical modification of Spirulina polysaccharides. An acetylated derivative of a Spirulina polysaccharide has been synthesized, which not only demonstrated improved bioactivity but also exhibited an inhibitory effect on hyaluronidase, suggesting potential anti-sensitivity applications. nih.gov Furthermore, polysaccharides from Spirulina platensis have been utilized as reducing and capping agents in the green synthesis of silver nanoparticles. This process leverages the functional groups of the polysaccharides to create nanoparticles with potent cytotoxic activity against human hepatocellular carcinoma cells. phcogj.com
The biosynthesis of phycocyanobilin (PCB), the chromophore of phycocyanin, has also been a focus of rational design. By screening for optimal enzymes and employing rational design and high-throughput screening, mutants of heme oxygenase and PCB:ferredoxin oxidoreductase with significantly higher activities were created. bohrium.com This work demonstrates the potential to engineer biological systems for the efficient production of valuable bioactive compounds. Further advancements in the synthesis of PCB in Escherichia coli have been achieved through combinatorial metabolic engineering, including the assembly of key enzymes on DNA scaffolds and the optimization of precursor and cofactor supply. nih.gov
While the synthesis of analogs for polysaccharides and phycocyanobilin is underway, the design and synthesis of modified peptides and the entire phycocyanin protein present more complex challenges that are areas of ongoing research. The enzymatic hydrolysis of Spirulina proteins is a common method to produce bioactive peptides with various health-promoting properties, including antioxidant and anti-obesity effects. mdpi.comresearchgate.net The identification of novel anti-obesity peptides from Spirulina platensis protein hydrolysates highlights the potential for discovering new therapeutic agents from this natural source. researchgate.net
Impact of Chemical Modifications on Target Engagement and Cellular Outcomes
The ultimate goal of synthesizing bioactive analogs is to achieve improved therapeutic outcomes at the cellular level. The chemical modifications introduced can significantly impact how these compounds interact with their biological targets and influence cellular processes.
The acetylated Spirulina polysaccharide derivative, for instance, was shown to promote the proliferation of fibroblasts and the synthesis of collagen, indicating its potential for skin health applications. nih.gov The silver nanoparticles synthesized using Spirulina polysaccharides exhibited superior growth inhibitory effects on hepatocellular carcinoma cells, inducing apoptosis. phcogj.com This suggests that the nanoparticle formulation enhances the delivery and efficacy of the bioactive polysaccharide.
Polysaccharide extracts from Spirulina sp. have also been shown to enhance the killing activity of immune effector cells against cholangiocarcinoma cells. nih.gov When combined with the chemotherapeutic drug gemcitabine, the polysaccharide extract significantly increased the expression of death receptors (Fas and TRAIL receptors) on cancer cells, sensitizing them to immune-mediated killing. nih.gov This demonstrates how a natural compound can be used in combination therapy to improve the efficacy of conventional cancer treatments.
The cellular uptake of phycocyanin has been observed in breast cancer cells, which is a prerequisite for its therapeutic action. mdpi.com Once inside the cells, phycocyanin can act as a photosensitizer, generating reactive oxygen species upon laser illumination, leading to photodynamic therapy-induced cell death. mdpi.com Furthermore, C-phycocyanin has been shown to induce apoptosis in cancer cells through various mechanisms, including the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This effect is significant as it can make tumor cells more susceptible to other anticancer drugs. mdpi.com
A purified polysaccharide from Spirulina, designated SPS-3-1, was found to enhance the intestinal barrier function by increasing transepithelial electrical resistance in a Caco-2 cell monolayer model. nih.gov Additionally, SPS-3-1 inhibited the in vitro growth of Caco-2 and HepG2 cancer cells, showcasing its anti-proliferative effects. nih.gov
The following table provides a summary of the cellular effects of modified or specifically formulated Spirulina compounds.
| Modified Compound/Formulation | Cellular Outcome |
| Acetylated Spirulina Polysaccharide | Promoted fibroblast proliferation and collagen synthesis. nih.gov |
| Silver Nanoparticles (using Spirulina Polysaccharide) | Induced apoptosis in hepatocellular carcinoma cells. phcogj.com |
| Spirulina sp. Polysaccharide Extract | Enhanced immune cell killing of cholangiocarcinoma cells; increased expression of death receptors on cancer cells. nih.gov |
| Phycocyanin | Cellular uptake by breast cancer cells; induced photodynamic cell death. mdpi.com Induced apoptosis in cancer cells via Bcl-2 downregulation. mdpi.com |
| Purified Polysaccharide (SPS-3-1) | Enhanced intestinal barrier function; inhibited proliferation of Caco-2 and HepG2 cells. nih.gov |
Advanced Methodologies in Spirulina Chemical Biology Research
In Silico Modeling and Simulation for Biological Systems
Computational, or in silico, approaches have become indispensable in modern biological research, allowing for the simulation and prediction of complex biological processes. sciencedaily.com These methods enable researchers to model cellular functions, predict metabolic outcomes, and investigate molecular interactions with a level of detail that is often difficult to achieve through experimental methods alone. nih.govresearchgate.net
Genome-Scale Metabolic Models (GSMM) and Flux Balance Analysis
A Genome-Scale Metabolic Model (GSMM) is a mathematical representation of the entire metabolic network of an organism, reconstructed from its genomic and biochemical data. nih.govresearchgate.net These models serve as a powerful platform for understanding cellular physiology and for metabolic engineering. nih.gov For Spirulina (Arthrospira platensis), several GSMMs have been constructed to analyze its metabolic capabilities under various growth conditions. nih.govnih.govresearchgate.net
Flux Balance Analysis (FBA) is a computational technique used with GSMMs to predict the distribution of metabolic fluxes throughout the network. nih.govresearchgate.net By assuming a steady-state metabolism and defining a biological objective, such as the maximization of biomass, FBA can simulate the metabolic state of the cell. nih.govplos.org This approach has been used to predict growth rates for Spirulina under autotrophic, heterotrophic, and mixotrophic conditions, with simulation results showing high consistency with experimental data. nih.gov
Furthermore, in silico knockout simulations using these models have identified key genes and reactions. For instance, studies have predicted that deleting genes related to the respiratory chain could enhance ethanol (B145695) production. nih.gov Similarly, decreasing the flux of reactions in the TCA cycle and those involving phosphoenolpyruvate (B93156) was identified as a strategy to improve glycogen (B147801) production. nih.gov Proteome-based FBA, which integrates protein expression data as constraints, has been used to refine flux predictions and simulate metabolic responses to environmental stresses like temperature changes, showing a close fit with experimental biomass yields. nih.govresearchgate.net
Table 1: Comparison of Genome-Scale Metabolic Models for Arthrospira platensis
| Model Name | Strain | No. of Genes | No. of Reactions | No. of Metabolites | Reference |
|---|---|---|---|---|---|
| iAK692 | C1 | 692 | 875 | 837 | researchgate.net |
| Unnamed | NIES-39 | Not specified | 746 | 673 | nih.govucsd.edu |
Molecular Docking and Dynamics Simulations for Compound-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netijrpr.com This technique is crucial for identifying how bioactive compounds from Spirulina might interact with specific protein targets to exert a biological effect. ijrpr.comphcogj.com The process yields values such as binding affinity, which indicates the strength of the interaction. ijrpr.com
Following docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time. researchgate.netnih.gov MD simulations provide detailed insights into the stability of the ligand-protein interaction and the conformational changes that may occur upon binding. researchgate.netmdpi.com
Research on Spirulina compounds has utilized these methods to explore their therapeutic potential. For example, docking studies have investigated the interactions between compounds like Phycocyanin and Genistein with targets such as TNF-alpha and p21, which are involved in inflammation and cellular senescence. phcogj.com Other studies have explored the potential of compounds like Tetradecanoic Acid and Hexadecanoic Acid to act as inhibitors of the COX2 enzyme, which is associated with inflammatory skin conditions. ijrpr.com These in silico analyses help prioritize compounds for further experimental validation. nih.gov
Table 2: Molecular Docking of Spirulina Compounds with Protein Targets
| Compound | Protein Target | Predicted Binding Affinity (ΔG) | Potential Application | Reference |
|---|---|---|---|---|
| Phycocyanin | TNF-alpha | Strong | Anti-inflammatory | phcogj.com |
| Genistein | TNF-alpha | Strong | Anti-inflammatory | phcogj.com |
| Phycocyanin | p21 | Strong | Anti-senescence | phcogj.com |
| Tetradecanoic Acid | COX2 | Not specified | Antieczematic | ijrpr.com |
| Hexadecanoic Acid | COX2 | Not specified | Antieczematic | ijrpr.com |
Network Pharmacology Approaches for Multi-Target Prediction
Network pharmacology is a systemic approach that investigates the complex interactions between drug components, their biological targets, and disease networks. nih.govnih.gov This methodology is particularly suited for natural products like Spirulina, which contain a multitude of bioactive compounds that may act on multiple targets simultaneously. researchgate.net The core principle is to move beyond the "one drug, one target" paradigm to a more holistic "multi-component, multi-target" understanding of therapeutic action. mdpi.com
The process typically involves several stages:
Network Construction : Bioactive compounds from Spirulina are identified, and their potential protein targets are predicted using databases. mdpi.commdpi.com A network is then constructed linking the compounds to their targets and these targets to specific disease pathways. researchgate.net
Experimental Validation : The predictions made through computational analysis are then verified using methods like molecular docking and in vitro or in vivo experiments. mdpi.com
This approach allows researchers to systematically decode the mechanisms behind the therapeutic effects of complex mixtures, predicting how multiple compounds can synergistically modulate biological networks to combat disease. nih.govnih.gov
Nanobiotechnology and Biomimetic Approaches
Nanobiotechnology leverages nanoscale materials for biological applications, while biomimetic approaches involve designing systems that mimic biological processes. nih.govmdpi.com In Spirulina research, these fields are converging to create novel nanoparticles for targeted cellular studies.
Green Synthesis of Nanoparticles using Spirulina Extracts
Green synthesis is an eco-friendly method for producing nanoparticles that uses biological entities like plant or algal extracts as reducing and stabilizing agents, avoiding the need for toxic chemicals. nih.govresearchgate.net Extracts from Spirulina platensis have been successfully used for the green synthesis of various metal nanoparticles, including silver (AgNPs) and magnetite (MNPs). nih.govcabidigitallibrary.org
The process involves mixing a metal salt solution (e.g., silver nitrate) with an aqueous or ethanol extract of Spirulina. nih.govjwent.net The rich phytochemical content of Spirulina, including alkaloids, phenols, flavonoids, and proteins, acts to reduce the metal ions and then cap the newly formed nanoparticles, preventing them from aggregating and ensuring their stability. nih.govjwent.net The formation of these nanoparticles is often confirmed by a color change in the solution and characterized using techniques like UV-visible spectroscopy, scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR). jwent.netbohrium.com
Table 3: Nanoparticles Synthesized Using Spirulina platensis Extracts
| Nanoparticle Type | Metal Precursor | Extract Type | Size Range | Reference |
|---|---|---|---|---|
| Silver (AgNPs) | Silver Nitrate (B79036) | Water Extract | 26-58 nm | jwent.net |
| Silver (AgNPs) | Silver Nitrate | Ethanol Extract | 58-93 nm | jwent.net |
| Silver (AgNPs) | Silver Nitrate | Not specified | 50-70 nm | bohrium.com |
| Magnetite (MNPs) | FeCl₂/FeCl₃ | Aqueous Extract | Not specified | cabidigitallibrary.org |
| Chromium (CrNPs) | Not specified | Algal Extract | Not specified | nih.gov |
| Lead (PbNPs) | Not specified | Algal Extract | Not specified | nih.gov |
| Zinc (ZnNPs) | Not specified | Algal Extract | Not specified | nih.gov |
Spirulina-Derived Nanoparticles in Targeted Cellular Studies (e.g., selective cytotoxicity on cancer cells, cellular uptake mechanisms)
Beyond using its extracts for synthesis, Spirulina biomass itself can be processed into nanoparticles (sNPs) for therapeutic applications. nih.govbiologists.com These sNPs, produced through methods like centrifugation and sonication without toxic solvents, have shown significant promise as selective anticancer agents. nih.govbiologists.com Studies have demonstrated that sNPs exhibit potent cytotoxic effects against a range of cancer cell lines while having a minimal impact on non-cancerous cells. nih.govdovepress.com
Research has evaluated the effects of sNPs on buccal (TR-146), colorectal (Caco-2, HT-29), and breast (MCF-7) cancer cells, comparing the results to the non-cancerous breast epithelial cell line MCF-10A. nih.govtandfonline.com These studies found that sNPs induced significant mortality (30-80%) in cancer cells, whereas the mortality in non-cancerous MCF-10A cells was negligible (<5%). nih.govbiologists.com This selective cytotoxicity suggests a high potential for targeted cancer therapy with reduced side effects. dovepress.com
The mechanisms behind this selectivity are linked to how cells internalize the nanoparticles. Cellular uptake studies, using techniques like fluorescence-activated cell sorting (FACS) and fluorescence microscopy, have shown that cancer cells internalize sNPs more efficiently than normal cells. nih.govbiologists.com Investigations using endocytic inhibitors have revealed that caveolae-mediated endocytosis is a primary pathway for sNP uptake into cancer cells, particularly in TR-146 and Caco-2 cell lines. nih.govbiologists.comtandfonline.com
Table 4: Selective Cytotoxicity of Spirulina-Derived Nanoparticles (sNPs)
| Cell Line | Cell Type | Cancerous/Non-cancerous | Observed Mortality with sNPs | Reference |
|---|---|---|---|---|
| TR-146 | Buccal | Cancerous | 30-80% | nih.govbiologists.comtandfonline.com |
| Caco-2 | Colorectal | Cancerous | 30-80% | nih.govbiologists.comtandfonline.com |
| HT-29 | Colorectal | Cancerous | ~70% (peak) | nih.gov |
| MCF-7 | Breast | Cancerous | ~65% (peak) | nih.govbiologists.comtandfonline.com |
Spirulina as a Bio-Template for Material Synthesis
The unique and well-defined helical structure of Spirulina has garnered significant interest in materials science, where it serves as a natural, low-cost, and easily reproducible bio-template for the fabrication of highly-ordered microstructures. This approach offers a sustainable and efficient alternative to conventional manufacturing techniques for micro-helices, which are often costly and difficult to scale up. The natural spiral morphology of Spirulina can be coated or replaced with various materials to create novel micro-helical structures with specific functionalities.
Researchers have successfully utilized Spirulina templates to synthesize a variety of materials, including:
Conducting Polymers: Micro-helices of conducting polymers such as polypyrrole (PPy), polyaniline (PANI), and poly(3,4-ethylenedioxythiophene) (PEDOT) have been fabricated through in situ polymerization. In this process, the Spirulina filaments act as a structural scaffold, leading to the formation of polymer helices that retain the original biological shape. These materials have potential applications in microelectronic devices and sensors.
Metallic and Alloy Helices: The Spirulina bio-template has been employed to create micro-helices of copper, silver, and Ni-Fe-P alloy.
Inorganic Compounds: Silica helices and magnetic helices have also been synthesized using this green chemistry approach. Furthermore, various nanoparticles (NPs), including silver (Ag) NPs, titanium dioxide (TiO₂), cobalt hydroxide (B78521) (Co(OH)₂), and cobalt (II, III) oxide (Co₃O₄) nanomaterials, have been synthesized using Spirulina extract. The biomolecules within the extract, such as proteins and polysaccharides, can act as reducing and capping agents in the synthesis process.
The use of Spirulina as a bio-template is advantageous because it can be mass-produced at an extremely low cost through simple cultivation and filtration processes. The resulting micro-helical materials often exhibit enhanced properties, such as a larger specific surface area, which is beneficial for applications like electrodes in supercapacitors.
Proteomics and Metabolomics in Decoding Biological Responses
Proteomics and metabolomics are powerful "omics" technologies that provide a comprehensive understanding of the molecular mechanisms underlying Spirulina's responses to environmental and physiological changes. Proteomics involves the large-scale study of proteins, their structures, and functions, offering insights into how an organism's proteome changes under different conditions. Metabolomics, on the other hand, focuses on the complete set of small-molecule metabolites within a biological system, providing a direct functional readout of cellular activity and physiological state. By integrating these approaches, researchers can decode the complex biological responses of Spirulina to various stimuli, such as abiotic stress, and understand its metabolic capabilities.
Quantitative Proteomic Analysis in Metabolic Pathway Studies
Quantitative proteomic techniques, such as the isobaric tag for relative and absolute quantitation (iTRAQ), have been instrumental in elucidating how Spirulina platensis responds to environmental stressors at the molecular level. These studies allow for the identification and quantification of thousands of proteins simultaneously, revealing significant changes in protein expression profiles that are crucial for adaptation and survival.
A key area of research has been the response of Spirulina to low-temperature (LT) stress, a significant factor affecting its growth and productivity. In one iTRAQ-based study, researchers identified 3,782 proteins, of which 1,062 were differentially expressed under LT stress. Bioinformatics analysis of these proteins highlighted significant alterations in several key metabolic pathways:
Photosynthesis and Energy Metabolism: LT stress leads to the down-regulation of proteins involved in photosynthesis, the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway, and glycolysis. This suggests a reduction in energy consumption as a protective mechanism.
Carbohydrate Metabolism: Proteins associated with gluconeogenesis, starch, and sucrose (B13894) metabolism were found to be up-regulated, serving as a coping mechanism under cold stress.
Amino Acid Biosynthesis: The up-regulation of proteins involved in the synthesis of amino acids was also observed, contributing to cellular homeostasis.
Translation: A general down-regulation of proteins related to translation indicates a suppression of the protein synthetic machinery to conserve energy.
These proteomic findings provide a comprehensive view of the metabolic adjustments that enable Spirulina to maintain cellular homeostasis and metabolic balance under adverse conditions.
Table 1: Differentially Expressed Proteins in Spirulina platensis under Low-Temperature Stress
| Metabolic Pathway | Regulation Direction | Key Function in Stress Response |
| Photosynthesis | Down-regulated | Reduced energy capture to prevent photo-oxidative damage. |
| Glycolysis / TCA Cycle | Down-regulated | Reduced energy consumption and metabolic rate. |
| Amino Acid Biosynthesis | Up-regulated | Production of compatible solutes and essential molecules. |
| Starch & Sucrose Metabolism | Up-regulated | Accumulation of cryoprotectant sugars. |
| Translation (Ribosomal proteins) | Down-regulated | Conservation of energy by slowing down protein synthesis. |
Metabolomic Profiling for Intestinal Metabolism and Stress Research
Metabolomic profiling is a valuable tool for investigating the biochemical composition of Spirulina and its effects on biological systems, such as intestinal metabolism, as well as its own response to stress. This methodology allows for the comprehensive analysis of all metabolites, revealing links between metabolic products and the physiological state of an organism.
In animal nutrition studies, metabolomics has been used to understand the effects of replacing traditional feed ingredients like fishmeal with Spirulina platensis powder (SPP). In one such study on the zig-zag eel (Mastacembelus armatus), combined transcriptomic and metabolomic analyses revealed that a low percentage of fishmeal replacement by SPP mobilized digestive metabolism, particularly pathways related to amino acids and fatty acids. However, higher replacement levels induced intestinal stress. Key metabolic pathways found to be significantly enriched included nicotinate (B505614) and nicotinamide (B372718) metabolism and glycerophospholipid metabolism. This demonstrates that Spirulina can alter the intestinal metabolic function of an organism.
Metabolomics is also employed to study Spirulina's response to internal and external stressors. For instance, studies on adolescent rats subjected to restraint stress showed that treatment with Spirulina platensis could block stress-induced increases in lipid oxidation in the amygdala. It also prevented a reduction in total antioxidant power, demonstrating a neuroprotective effect against oxidative stress. The antioxidant properties are often ascribed to compounds like C-phycocyanin. Furthermore, a polysaccharide from Spirulina was found to alter the tumor metabolome in mice with lung cancer, primarily affecting oxidized lipids and organic acids. Metabolites such as LTB₄, LTD₄, and LTE₄ were significantly increased, impacting pathways like arachidonic acid metabolism.
Table 2: Key Metabolite Changes in Response to Spirulina Intervention in Stress and Disease Models
| Study Context | Model | Key Affected Metabolites | Significantly Enriched Pathways | Reference |
| Lung Cancer | Mice | LTB₄, LTD₄, LTE₄ (Upregulated) | Arachidonic acid metabolism, FcεRI signaling pathway | |
| Intestinal Metabolism | Zig-zag eel | Carboxylic acids, Amino acids, Lipids | Nicotinate and nicotinamide metabolism, Glycerophospholipid metabolism | |
| Adolescent Stress | Rats | Oxidized Lipids (Reduced) | Not specified |
Future Directions in Academic Research on Spirulina Derived Bioactive Compounds
Elucidation of Novel Unidentified Bioactive Compounds and Their Mechanisms
Despite extensive research, the full spectrum of bioactive compounds within Spirulina remains to be completely characterized. Future research will focus on the discovery and structural elucidation of novel, as-yet unidentified compounds that contribute to Spirulina's therapeutic potential mdpi.commdpi.com. This involves employing advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and hyphenated techniques (e.g., LC-MS/MS, GC-MS) to isolate and identify new metabolites undip.ac.id.
Beyond identification, a critical area of focus is the elucidation of the precise mechanisms of action of these novel compounds at a molecular and cellular level. This includes investigating their interactions with specific cellular targets, signaling pathways, and genetic expressions. For instance, while phycocyanin is well-known for its antioxidant and anti-inflammatory properties, research continues to explore its specific molecular targets and pathways involved in mitigating oxidative stress and inflammation mdpi.comhealthline.com. Similarly, the mechanisms by which Spirulina's polysaccharides exert immunomodulatory or antiviral effects require further detailed investigation mdpi.comemanresearch.org.
Systems Biology Approaches to Understand Complex Interactions of Spirulina Constituents
By analyzing the entire biological system rather than isolated components, researchers can map complex metabolic pathways, identify key regulatory networks, and predict the combined effects of multiple Spirulina compounds. This approach can reveal unforeseen interactions and provide insights into the comprehensive health benefits of Spirulina, moving beyond the study of individual compounds to understand the intricate interplay of its vast chemical repertoire plos.org. Such integrated analyses can also help in identifying biomarkers for efficacy and predicting potential interactions with other dietary components or therapeutic agents.
Development of Advanced In Vitro Models for Mechanistic Validation
Traditional 2D cell culture models often fail to fully recapitulate the complexity of human physiological environments. A significant future direction involves the development and utilization of advanced in vitro models for more accurate mechanistic validation of Spirulina-derived bioactive compounds. This includes the use of 3D cell cultures, organ-on-a-chip systems, and microfluidic devices that better mimic in vivo conditions, including cell-cell interactions, tissue architecture, and physiological gradients nih.gov.
These sophisticated models can provide more reliable data on compound bioavailability, cellular uptake, metabolism, and target engagement, bridging the gap between basic cell line studies and complex in vivo animal models. For example, investigating the anti-cancer properties of Spirulina compounds could benefit from 3D tumor spheroid models, while studies on gut health could utilize gut-on-a-chip systems to assess the impact on the microbiome and intestinal barrier function.
Exploration of Bioactive Compound Synergism and Antagonism
The therapeutic potential of Spirulina is often attributed to the combined action of its multiple bioactive components. Future research will delve deeper into understanding the synergistic and antagonistic interactions among these compounds mdpi.com. This involves designing experiments to systematically evaluate combinations of isolated compounds or fractions from Spirulina to identify optimal ratios that maximize beneficial effects or mitigate undesirable ones.
For instance, studies could investigate how different carotenoids (e.g., beta-carotene (B85742), zeaxanthin) or phenolic compounds within Spirulina interact to enhance antioxidant activity, or how phycocyanin might modulate the effects of other anti-inflammatory agents mdpi.comnih.gov. This area of research is crucial for developing more potent and targeted Spirulina-based interventions, potentially leading to novel formulations that leverage the natural combinatorial complexity of the organism.
Sustainable Bioprocess Engineering for Research-Grade Compound Production
To facilitate comprehensive academic research, there is a growing need for sustainable and efficient bioprocess engineering methods for producing research-grade Spirulina biomass and isolating its bioactive compounds. Future directions in this area include optimizing cultivation conditions (e.g., light, temperature, nutrient availability) to enhance the biosynthesis of specific compounds, as well as developing advanced, environmentally friendly extraction and purification techniques mdpi.comnih.gov.
This involves exploring novel non-thermal extraction methods (e.g., pulsed electric fields, high-pressure homogenization, enzymatic extraction) that preserve the integrity and bioactivity of sensitive molecules like phycocyanin and polyunsaturated fatty acids mdpi.com. Furthermore, research will focus on scaling up these processes sustainably, minimizing waste, and reducing energy consumption, ensuring a consistent supply of high-quality, standardized Spirulina extracts and isolated compounds for rigorous academic investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
